5-Methyluridine (5MU), also known as ribothymidine, is a modified pyrimidine nucleoside found naturally in various RNA molecules, particularly in transfer RNA (tRNA). [] It is a derivative of uridine, differing by the presence of a methyl group at the 5 position of the pyrimidine ring. [] This modification plays a crucial role in maintaining tRNA structure, stability, and function. [, ] 5MU is involved in ensuring accurate translation during protein synthesis by influencing codon recognition and ribosome translocation. []
The synthesis of 5-methyluridine can be achieved through several methods, including enzymatic and chemical approaches. One notable method involves the use of nucleoside phosphorylases, which catalyze the transglycosylation reaction between guanosine and thymine to produce 5-methyluridine. This process has been optimized to yield high quantities of the compound with minimal by-products.
Chemical synthesis routes typically involve multiple steps including protection-deprotection strategies to ensure selectivity during reactions. For example, starting from uridine derivatives, silylation followed by phosphitylation can lead to the formation of 5-methyluridine phosphoramidites, which are then incorporated into RNA sequences during solid-phase synthesis.
The molecular structure of 5-methyluridine consists of a ribose sugar linked to a thymine base via a β-N-glycosidic bond. The presence of a methyl group at the C5 position distinguishes it from uridine.
5-Methyluridine participates in various chemical reactions primarily related to its role in RNA metabolism. Key reactions include:
These reactions are facilitated by specific enzymes that ensure proper substrate specificity and catalytic efficiency.
The mechanism of action for 5-methyluridine primarily revolves around its role in stabilizing tRNA structures and influencing gene expression through post-transcriptional modifications.
5-Methyluridine exhibits several notable physical and chemical properties:
These properties make it suitable for various biochemical applications, particularly in molecular biology techniques.
The applications of 5-methyluridine are extensive within scientific research:
5-Methyluridine (m5U), a conserved post-transcriptional RNA modification, occurs when a methyl group is added to uridine’s fifth carbon position. This modification enriches the functional complexity of cellular RNAs across all domains of life. As a key component of the epitranscriptome, m5U influences RNA stability, translational accuracy, and molecular interactions. Its distribution spans transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and other non-coding RNAs, with distinct biological roles in each context. The enzymes catalyzing m5U formation—methyltransferases like TrmA in bacteria or TRMT2A/B in eukaryotes—exhibit precise substrate specificity, ensuring site-specific installation primarily at position 54 in tRNA and analogous sites in rRNA. Research has linked m5U dysregulation to altered microbial virulence, disrupted gene expression, and disease pathogenesis, highlighting its broad biological significance.
m5U is a fundamental contributor to the structural integrity of tRNA and rRNA. In tRNA, it occurs predominantly at position 54 (m5U54) within the TΨC loop—a region critical for tertiary folding and ribosome engagement. This modification stabilizes the tRNA’s L-shaped architecture by enhancing base stacking and promoting optimal geometry for codon-anticodon interactions. In Pseudomonas aeruginosa, loss of the methyltransferase TrmA abolishes m5U54, leading to tRNA conformational instability and impaired translation under stress conditions [6]. Similarly, in eukaryotes, the TRMT2A (cytosolic) and TRMT2B (mitochondrial) enzymes install m5U54, preserving tRNA functionality across cellular compartments [9]. For rRNA, m5U occurs at conserved sites such as U747 in bacterial 23S rRNA (catalyzed by RlmC) and U429 in mammalian mitochondrial 12S rRNA (installed by TRMT2B) [2] [9]. Methylation at these sites fortifies rRNA folding, facilitates ribosomal subunit assembly, and ensures translational fidelity.
Table 1: Key m5U Methyltransferases and Their Roles in Structural Stabilization
Organism | Enzyme | RNA Target | Modification Site | Structural Consequence |
---|---|---|---|---|
Bacteria | TrmA | tRNA | U54 (TΨC loop) | Stabilizes L-shape; enhances base stacking |
Bacteria | RlmC/RlmD | 23S rRNA | U747/U1939 | Maintains ribosomal tunnel integrity |
Eukaryotes | TRMT2A | Cytosolic tRNA | U54 | Ensures tRNA stability and nuclear export |
Eukaryotes | TRMT2B | mt-tRNA; mt-12S rRNA | tRNA-U54; rRNA-U429 | Supports mitochondrial translation efficiency |
Archaea | PAB0719/PAB0760 | tRNA; 23S rRNA | U54; U747 | Adapted from bacterial homologs via HGT |
Structural Mechanisms:
Biological Consequences:
Beyond tRNA/rRNA, m5U significantly impacts mRNA biology, influencing maturation, stability, and translational output. Its distribution in mRNA is non-random, enriched in 5′ and 3′ untranslated regions (UTRs) and near stop codons, suggesting regulatory roles in ribosome engagement and transcript stability [1] [8]. Unlike tRNA/rRNA modifications installed by dedicated site-specific enzymes, mRNA m5U deposition involves less characterized machinery, though METTL2A has been implicated in some contexts.
Table 2: Distribution and Functional Impact of m5U in mRNA
Location in mRNA | Frequency | Functional Role | Detection Method |
---|---|---|---|
5′ UTR | High (enriched) | Modulates ribosome scanning; influences start codon selection | m5U-GEPred [1] |
Coding Sequence (CDS) | Moderate | May affect codon usage; co-translational folding | LC-MS/MS [8] |
3′ UTR | High (enriched) | Impacts mRNA stability; miRNA binding sites | Bisulfite sequencing |
Near Stop Codon | Elevated | Associates with translation termination efficiency | Nanopore DRS [1] |
Impact on Translation Efficiency:
Detection and Prediction Tools:
m5U serves as a molecular beacon for RNA-binding proteins (RBPs), dynamically influencing RNA-protein complex formation. This occurs via two mechanisms: (1) Direct recognition by methyl-specific "reader" proteins, and (2) Indirect structural effects where methylation remodels RNA secondary structure, exposing or hiding RBP binding sites.
Writer-Reader-Eraser Dynamics:
Table 3: Proteins Regulated by or Responsive to m5U
Protein | Role | Interaction with m5U | Functional Outcome |
---|---|---|---|
TRMT2A/TRMT2B | Writer | Catalyzes U54 methylation in tRNA/mt-tRNA | Ensures tRNA structural fidelity |
HNRNPC | Indirect reader | Binds m5U-unfolded RNA motifs | Alters mRNA splicing/stability |
RlmC (Bacterial) | Writer | Methylates 23S rRNA-U747 | Maintains ribosomal function |
PUS7 | Indirect competitor | Pseudouridylates tRNA; competes with TRMT2 sites | Modulates tRNA functional diversity |
Regulatory Roles in Cellular Pathways:
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